2-(Difluoromethyl)-4-fluoronaphthalene
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Overview
Description
2-(Difluoromethyl)-4-fluoronaphthalene is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of a difluoromethyl group (-CF2H) and a fluorine atom attached to the naphthalene ring. The incorporation of fluorine atoms into organic molecules often enhances their chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-4-fluoronaphthalene typically involves the introduction of the difluoromethyl group and the fluorine atom onto the naphthalene ring. One common method is the difluoromethylation of naphthalene derivatives using difluoromethylating agents such as difluoromethyl iodide (CF2HI) or difluoromethyl sulfone (CF2HSO2Ph) in the presence of a base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of metal catalysts, such as palladium or nickel, can enhance the reaction efficiency and selectivity. Additionally, the reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-4-fluoronaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce halogens, nitro groups, or other functional groups onto the naphthalene ring .
Scientific Research Applications
2-(Difluoromethyl)-4-fluoronaphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules, which are valuable in medicinal chemistry and materials science.
Biology: The compound’s fluorinated structure can enhance the bioavailability and metabolic stability of biologically active molecules, making it useful in drug discovery and development.
Medicine: Fluorinated compounds are often used in the design of pharmaceuticals due to their improved pharmacokinetic properties. This compound can be a precursor to potential drug candidates.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-4-fluoronaphthalene involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and electronic effects. The difluoromethyl group (-CF2H) can act as a hydrogen bond donor, enhancing the compound’s binding affinity to target proteins or enzymes. Additionally, the presence of fluorine atoms can influence the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)-4-fluoronaphthalene: Similar structure but with a trifluoromethyl group (-CF3) instead of a difluoromethyl group.
2-(Difluoromethyl)-4-chloronaphthalene: Similar structure but with a chlorine atom instead of a fluorine atom.
2-(Difluoromethyl)-4-bromonaphthalene: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness
2-(Difluoromethyl)-4-fluoronaphthalene is unique due to the presence of both a difluoromethyl group and a fluorine atom on the naphthalene ring. This combination imparts distinct electronic and steric properties, making the compound valuable in various applications. The difluoromethyl group enhances hydrogen bonding interactions, while the fluorine atom contributes to the compound’s overall stability and reactivity .
Properties
Molecular Formula |
C11H7F3 |
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Molecular Weight |
196.17 g/mol |
IUPAC Name |
3-(difluoromethyl)-1-fluoronaphthalene |
InChI |
InChI=1S/C11H7F3/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-6,11H |
InChI Key |
KVRGUXRVXXACLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2F)C(F)F |
Origin of Product |
United States |
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